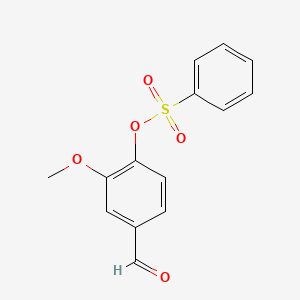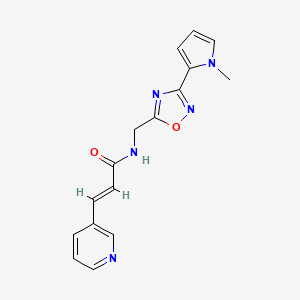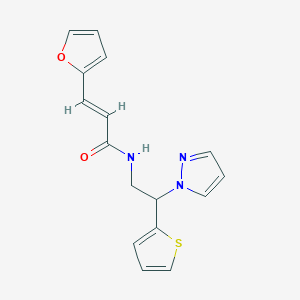
4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate” is a complex organic molecule that contains several functional groups, including a pyridine ring, a piperidine ring, and an acetate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate pyridine and piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring (a six-membered aromatic ring with one nitrogen atom), a piperidine ring (a six-membered non-aromatic ring with one nitrogen atom), and an acetate group attached to a phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and piperidine rings, as well as the acetate group. The nitrogen atoms in the rings could potentially act as nucleophiles in reactions, while the acetate group could undergo reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could impact its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Intermediates Piperidine derivatives are versatile intermediates in organic synthesis, enabling the construction of a broad range of amines containing substituted piperidine subunits. For example, 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine and terminal acetylenes, undergo Claisen rearrangement to produce piperidine derivatives, showcasing their utility in asymmetric synthesis and further elaboration into diverse amines (Acharya & Clive, 2010).
Antibacterial Activity Certain piperidine-containing compounds have been synthesized for their potential antibacterial properties. For instance, 1-(4-(piperidin-1-yl) phenyl) ethanone and its derivatives have been evaluated for antibacterial activity, demonstrating the potential of piperidine derivatives in contributing to the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular and Crystal Structure Analysis The study of molecular and crystal structures of compounds containing piperidine and pyridine rings, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, provides insights into the conformational flexibility and the role of hydrogen bonds in molecular packing. This understanding is crucial for designing compounds with desired physical and chemical properties (Kuleshova & Khrustalev, 2000).
Photocatalytic Degradation Compounds containing pyridine rings, similar to the pyridin-4-yloxy group in the queried molecule, have been studied for their degradation under photocatalysis, suggesting potential applications in environmental remediation. For instance, the photocatalytic degradation of pyridine in water over TiO2 highlights the utility of pyridine-based compounds in studying the kinetics and mechanisms of environmental pollutant degradation (Maillard-Dupuy et al., 1994).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetNitric oxide synthase, inducible .
Mode of Action
It is likely that it interacts with its target protein to modulate its activity, leading to downstream effects on cellular processes .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(4-pyridin-4-yloxypiperidine-1-carbonyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-14(22)24-16-4-2-15(3-5-16)19(23)21-12-8-18(9-13-21)25-17-6-10-20-11-7-17/h2-7,10-11,18H,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHALEQETZFEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,5-dimethylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2953096.png)
![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2953099.png)
![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][(2-chlorophenyl)methyl]amine](/img/structure/B2953101.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2953102.png)
![2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2953104.png)
![Tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2953106.png)



![N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953112.png)

![2-Methoxy-5-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)sulfamoyl]benzamide](/img/structure/B2953114.png)
